molecular formula C12H8Cl2N2O3 B12580132 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid CAS No. 642085-69-6

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid

Cat. No.: B12580132
CAS No.: 642085-69-6
M. Wt: 299.11 g/mol
InChI Key: ZDPZDMMHYYZZIS-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H8Cl2N2O3 and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 2,6-dichlorophenyl group and a methoxy group at the 5-position, along with a carboxylic acid group at the 2-position.

Preparation Methods

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid include other pyrazine derivatives and chlorinated phenyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 2,6-dichloropyrazine and 5-methoxypyrazine-2-carboxylic acid have similar core structures but different substituents, leading to variations in their properties .

Properties

CAS No.

642085-69-6

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2N2O3/c13-8-2-1-3-9(14)7(8)6-19-11-5-15-10(4-16-11)12(17)18/h1-5H,6H2,(H,17,18)

InChI Key

ZDPZDMMHYYZZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)O)Cl

Origin of Product

United States

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